molecular formula C15H16BF3O2S B13344307 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1310384-44-1

4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B13344307
CAS No.: 1310384-44-1
M. Wt: 328.2 g/mol
InChI Key: PHUYJDSKUBHVDQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a boron-containing heterocyclic core. The structure features a benzo[b]thiophene moiety substituted with a trifluoromethyl (-CF₃) group at the 7-position and a dioxaborolane ring at the 2-position. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the boron center’s electrophilicity and stability, while the benzo[b]thiophene contributes to extended π-conjugation, making it suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

Properties

CAS No.

1310384-44-1

Molecular Formula

C15H16BF3O2S

Molecular Weight

328.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3

InChI Key

PHUYJDSKUBHVDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

From Dichloromethane (DCM) and Boron Reagents

  • Method:
    React dichloromethane with boron reagents such as boron trihalides or boron hydrides under controlled conditions to form the boronic ester.
  • Procedure:
    As per Organic Syntheses protocols, dichloromethane is treated with boron trichloride at low temperature, followed by hydrolysis and esterification with diols (e.g., pinacol) to yield the tetramethyl-dioxaborolane.

From Methylboronic Acid Derivatives

  • Method:
    Methylboronic acid derivatives can be converted into the dioxaborolane via esterification with pinacol under dehydrating conditions, often catalyzed by acid or using azeotropic removal of water.

From Dihalides or Halomethyl Boron Compounds

  • Method:
    Halomethyl boron compounds, such as dichloromethylboronic acid derivatives, can be cyclized with diols to produce the dioxaborolane ring system.

Preparation of the Aromatic Precursors

Synthesis of 7-(Trifluoromethyl)benzo[b]thiophene-2-yl Halides

  • Method:
    Electrophilic aromatic substitution or directed lithiation of benzo[b]thiophene, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, yields the trifluoromethyl-substituted benzo[b]thiophene.

  • Typical Procedure:
    Lithiation at the 2-position of benzo[b]thiophene using n-BuLi, followed by trapping with trifluoromethylating agents, produces the desired halide (e.g., bromide or iodide) for subsequent coupling.

Halogenation

  • Bromination or iodination at the 2-position of benzo[b]thiophene is achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), respectively, under radical conditions.

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the aryl halide with the boronic ester:

Reaction Conditions

Parameter Typical Values References
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ ,
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ ,
Solvent Tetrahydrofuran (THF), toluene, or dioxane ,
Temperature 80–120°C ,]

Procedure

  • Combine the aryl halide and boronic ester in the presence of the palladium catalyst and base.
  • Heat under inert atmosphere (N₂ or Ar).
  • Monitor via TLC or HPLC until completion.
  • Purify by column chromatography.

Example

In a recent study, a similar coupling was performed at 100°C in THF with Pd(dppf)Cl₂ and K₃PO₄, yielding the biaryl intermediate efficiently.

Oxidative Conversion to Phenol Derivative

Post-coupling, the boronic ester can be oxidized to the phenolic compound:

Oxidants Used

  • Hydrogen peroxide (H₂O₂) in aqueous conditions.
  • Urea-hydrogen peroxide (UHP).
  • Sodium percarbonate or Oxone® (potassium peroxymonosulfate).

Typical Protocol

  • Add H₂O₂ (30% aqueous solution) to the reaction mixture containing the biaryl boronic ester.
  • Stir at room temperature or slightly elevated temperature (25–50°C).
  • Reaction times vary from 12 to 48 hours depending on substrate reactivity.
  • Work-up involves extraction and purification.

Notes

  • The oxidation selectively converts the boronic ester to the phenol without affecting other sensitive groups.
  • The process is compatible with various functional groups, including trifluoromethyl groups, as demonstrated in recent literature.

Summary of the Complete Protocol

Step Reagents & Conditions Purpose References
Synthesis of boronic ester Pinacol, B₂pin₂, or alternative boron reagents Formation of 1,3,2-dioxaborolane ,
Preparation of aryl halide Lithiation, halogenation, trifluoromethylation Aromatic precursor synthesis ,
Suzuki coupling Pd catalyst, base, solvent, heat Biaryl linkage formation ,
Oxidation H₂O₂ or UHP Conversion to phenol ,,

Research Data and Material Compatibility

Recent studies have shown that:

  • The boronic ester is stable under coupling conditions but can be selectively oxidized afterward.
  • The trifluoromethyl group remains intact during the coupling and oxidation steps, demonstrating the method's robustness.
  • The overall yield for similar compounds ranges from 50% to 80%, depending on the substrate and reaction optimization.

Notes and Precautions

  • Moisture sensitivity: Boronic esters and halogenated intermediates require anhydrous conditions.
  • Catalyst choice: Ligand and catalyst loading influence yield and selectivity.
  • Temperature control: Elevated temperatures facilitate coupling but may cause decomposition of sensitive groups.
  • Oxidation conditions: Excess oxidant can lead to over-oxidation or degradation; careful control is necessary.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between its boronate ester and aryl/heteroaryl halides.

Key reaction conditions and outcomes :

SubstrateCatalyst SystemBaseSolventTemperatureYieldSource
Aryl bromides/MIDA estersPd(OAc)₂/SPhosK₃PO₄THF/H₂O90°C50–93%
Bromophenylboronic acidsPd(dppf)Cl₂·DCMK₃PO₄THF/H₂O90°C80%
  • Mechanistic Insights :
    The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product . The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation.

Oxidation to Phenolic Derivatives

Controlled oxidation converts the boronate ester into phenolic compounds, a critical step in synthesizing pharmaceuticals and agrochemicals.

Oxidation protocols :

Oxidizing AgentConditionsProductYieldSource
30% H₂O₂ (10 equiv)0°C → RT, 3 hPhenol93–98%
H₂O₂/K₂CO₃Room temperature, 1 hBoronic acid74%
  • Chemoselectivity :
    Oxidation tolerates sensitive functional groups (e.g., esters, nitriles, olefins) due to mild basic conditions . For example, no side reactions were observed with styrenes or furans during oxidation .

Nucleophilic Substitution Reactions

The boron center participates in nucleophilic substitutions, particularly with alkoxy or amine nucleophiles.

Example :

  • Reaction with Grignard reagents (e.g., RMgX) replaces the boron group with alkyl/aryl chains under anhydrous conditions .

  • Key factor : The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reactivity.

Protodeboronation

Under acidic conditions, the compound undergoes protodeboronation to yield benzo[b]thiophene derivatives . This side reaction is minimized in optimized Suzuki couplings by maintaining neutral-to-basic pH .

Halogen Exchange

Halogenation at the boron center (e.g., with Cl₂ or Br₂) generates halogenated intermediates, though this is less common for trifluoromethyl-substituted variants .

Stability and Handling Considerations

  • Air sensitivity : The boronate ester is stable under inert atmospheres but hydrolyzes slowly in humid environments .

  • Storage : Anhydrous conditions at –20°C are recommended for long-term stability .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Key Properties of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane and Analogs

Compound Name (CAS/Reference) Substituent Molecular Formula Molecular Weight Key Properties Applications
Target Compound (Not explicitly listed) 7-(Trifluoromethyl)benzo[b]thiophen-2-yl C₁₅H₁₅BF₃O₂S* ~314.1 High thermal stability (due to aromaticity), strong electron-withdrawing effect, broad UV-Vis absorption Organic solar cells, cross-coupling reactions
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (1174298-60-2) 2-Methylbenzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Moderate solubility in THF; reduced electron-withdrawing effect (methyl vs. CF₃) Intermediate in Suzuki-Miyaura couplings
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (885692-91-1) 3-Methylthiophen-2-yl C₁₁H₁₇BO₂S 232.12 Lower molecular weight; limited conjugation (thiophene vs. benzo[b]thiophene) Polymer synthesis, small-molecule semiconductors
4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)-1,3,2-dioxaborolane (2223054-39-3) Tetrahydro-2H-pyran-substituted thiophen-2-yl C₁₅H₂₃BO₃S 294.22 Enhanced solubility in polar solvents (oxygen-containing substituent) Drug discovery, bioconjugation
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (243145-83-7) 4-(Trifluoromethyl)benzyl C₁₄H₁₇BF₃O₂ 290.10 Rigid benzyl group; strong -CF₃ effect but limited conjugation Catalysis, fluorinated materials

*Estimated based on structural analogs.

Structural and Electronic Differences

Aromatic vs. Aliphatic Substituents :

  • The target compound and 1174298-60-2 feature benzo[b]thiophene, enabling π-π stacking for charge transport in optoelectronics. In contrast, aliphatic analogs like 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane exhibit lower thermal stability due to flexible chains.
  • 885692-91-1 uses a simple thiophene, reducing conjugation length compared to benzo[b]thiophene derivatives.

Electron-Withdrawing Groups :

  • The -CF₃ group in the target compound enhances electrophilicity at boron, improving reactivity in cross-coupling reactions compared to methyl (-CH₃) or hydrogen substituents .
  • 243145-83-7 shares the -CF₃ group but lacks the thiophene’s conjugation, limiting its use in optoelectronics.

Solubility and Processability :

  • The tetrahydro-2H-pyran substituent in 2223054-39-3 increases polarity, making it soluble in alcohols and acetones. The target compound’s benzo[b]thiophene may require halogenated solvents (e.g., chloroform) for processing .

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